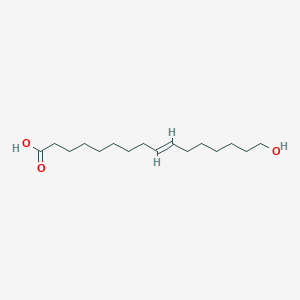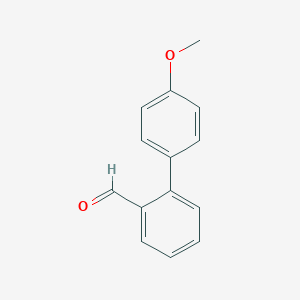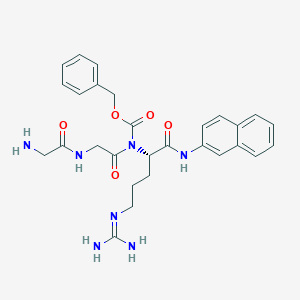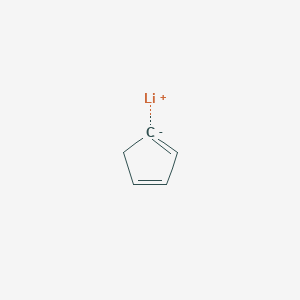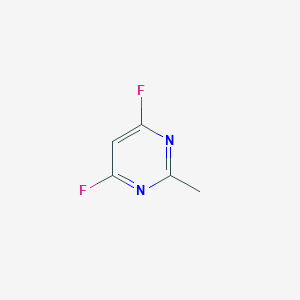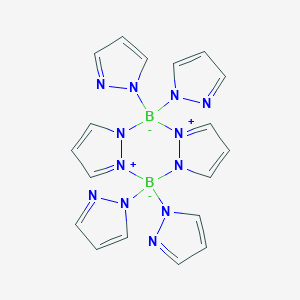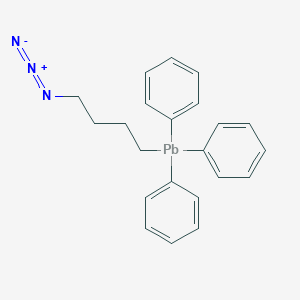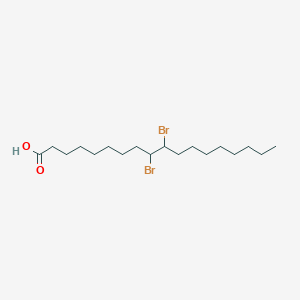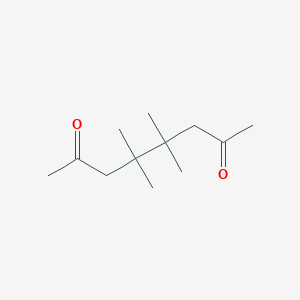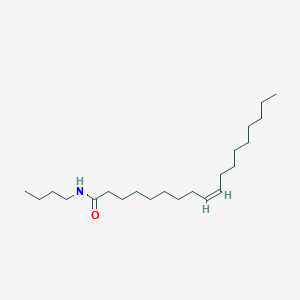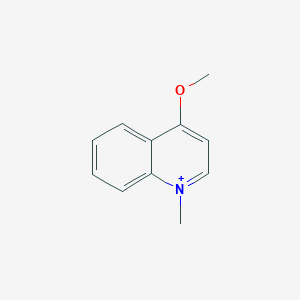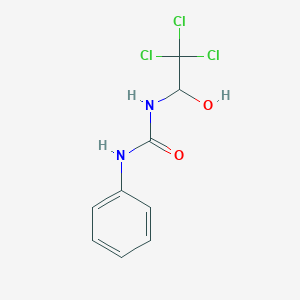
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea, also known as triuron, is a synthetic herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. Triuron is a white crystalline solid that is soluble in water and has a melting point of 174-176°C.
作用机制
The mechanism of action of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the inhibition of photosynthesis in plants. Specifically, it targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. Triuron binds to the D1 protein of the photosystem II complex, which prevents the transfer of electrons from water to plastoquinone. This leads to the generation of reactive oxygen species, which damage the photosystem II complex and ultimately cause the death of the plant.
生化和生理效应
Triuron has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of enzymes involved in photosynthesis, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) and phosphoenolpyruvate carboxylase (PEPC). It also disrupts the synthesis of chlorophyll and other pigments, which are essential for photosynthesis. In addition, 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has been shown to affect the uptake and transport of nutrients in plants, which can lead to nutrient deficiencies and reduced growth.
实验室实验的优点和局限性
Triuron has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly effective against a wide range of weed species, which makes it a useful tool for studying plant physiology and ecology. However, there are also some limitations to its use. Triuron is a toxic compound that can be harmful to humans and animals if ingested or inhaled. It also has a residual effect, which means that it can remain active in the soil for several months after application, making it difficult to control in field experiments.
未来方向
There are several future directions for research on 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. One area of interest is the development of new formulations and application methods that can improve its efficacy and reduce its environmental impact. Another area of interest is the study of its effects on non-target organisms, such as soil microorganisms and beneficial insects. Finally, there is a need for more research on the long-term effects of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea use on soil health and ecosystem functioning.
合成方法
The synthesis of 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves the reaction of phenylisocyanate with 2,2,2-trichloroethanol in the presence of a base catalyst. The resulting product is then treated with urea to form 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea. The overall reaction can be represented as follows:
PhNCO + Cl3CCH2OH → PhNHC(O)CH2Cl3
PhNHC(O)CH2Cl3 + NH2CONH2 → PhNHC(O)NHCONH2 + 3HCl
科学研究应用
Triuron has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weed species, including annual and perennial grasses and broadleaf weeds. Triuron works by inhibiting photosynthesis in plants, which leads to their death. It is also known to have a residual effect, which means that it can remain active in the soil for several months after application.
属性
CAS 编号 |
19177-72-1 |
|---|---|
产品名称 |
1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
分子式 |
C9H9Cl3N2O2 |
分子量 |
283.5 g/mol |
IUPAC 名称 |
1-phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H9Cl3N2O2/c10-9(11,12)7(15)14-8(16)13-6-4-2-1-3-5-6/h1-5,7,15H,(H2,13,14,16) |
InChI 键 |
VEEYNMFORWXFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(C(Cl)(Cl)Cl)O |
其他 CAS 编号 |
19177-72-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



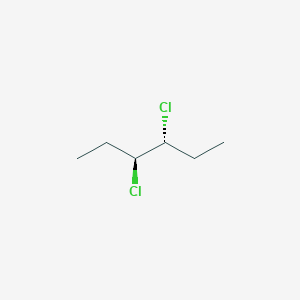
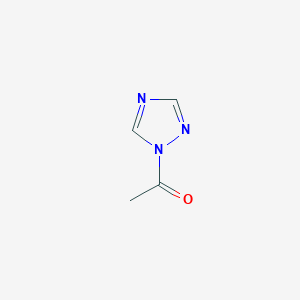
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
